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Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα and REV-

ERBβ, which are critical components of the core circadian clock machinery. Beyond its role in

regulating circadian rhythm, REV-ERB is a key transcriptional regulator that forges a direct link

between the body's internal clock and metabolic processes. SR9011, by activating REV-ERB,

has demonstrated profound effects on metabolism, particularly glucose homeostasis.

Preclinical studies in animal and cellular models have shown that SR9011 can lower fasting

blood glucose, improve insulin sensitivity, and modulate the expression of key genes involved

in both glucose utilization (glycolysis) and production (gluconeogenesis).[1] This document

provides an in-depth technical overview of the mechanisms, quantitative effects, and

experimental methodologies related to the action of SR9011 on glucose metabolism, intended

for a scientific audience.

Core Mechanism of Action
SR9011 exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ proteins.

[1] These proteins are transcriptional repressors, meaning their activation suppresses the

expression of their target genes. The primary mechanism involves the recruitment of the

Nuclear Receptor Corepressor (NCoR) complex, which includes histone deacetylase 3

(HDAC3), to specific DNA sequences known as REV-ERB response elements (ROREs)

located in the promoter regions of target genes.
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By activating REV-ERB, SR9011 influences glucose metabolism through two main avenues:

Regulation of the Circadian Clock: REV-ERB is a fundamental gear in the core molecular

clock. It rhythmically represses the transcription of Bmal1, a master activator of the circadian

loop. By modulating the clock, SR9011 can alter the daily rhythms of metabolic gene

expression in key tissues like the liver, skeletal muscle, and adipose tissue.[2]

Direct Regulation of Metabolic Genes: Many genes central to glucose and lipid metabolism

contain ROREs in their promoters and are direct targets of REV-ERB repression.[3][4]

SR9011 can therefore directly control the expression of enzymes involved in critical

metabolic pathways, independent of the core clock feedback loop.
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Core signaling pathway of SR9011 activation of REV-ERB.
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Effects on Hepatic Glucose Metabolism
The liver is a primary site for maintaining glucose homeostasis, balancing glucose production

(gluconeogenesis) and storage. SR9011 has been shown to significantly influence these

processes by altering the expression of key hepatic enzymes.

Downregulation of Gluconeogenesis
Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate

substrates. The rate-limiting enzymes in this pathway are Phosphoenolpyruvate Carboxykinase

(PEPCK, encoded by Pck1) and Glucose-6-Phosphatase (G6Pase, encoded by G6pc). REV-

ERBα directly represses the transcription of both Pck1 and G6pc.[4] Activation of REV-ERB by

its agonists leads to a significant reduction in the expression of these enzymes, thereby

decreasing hepatic glucose output.[1][5] This mechanism is a key contributor to the observed

lowering of fasting blood glucose in animal models.[5]

A study using the REV-ERB agonist SR9009 in diabetic mice demonstrated a significant

reduction in fasting plasma glucose, which coincided with decreased mRNA and protein levels

of Pck1 in the liver.[5] The study identified a REV-ERB response element in the Pck1 gene

promoter, confirming it as a direct transcriptional target.[5]

Parameter Model Treatment Outcome Reference

Fasting Plasma

Glucose
Diabetic Mice SR9009

Significantly

reduced
[5]

Pck1 mRNA

Expression
Hepa-1c1c7 cells SR9009

Significantly

decreased
[5]

PCK1 Protein

Level
Hepa-1c1c7 cells SR9009 Down-regulated [5]

Glucose

Tolerance
Diabetic Mice SR9009 Improved [5]

Note: Data presented is for the closely related compound SR9009, which shares the same

mechanism of action as SR9011.
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SR9011-mediated repression of hepatic gluconeogenesis.

Effects on Skeletal Muscle Glucose Metabolism
Skeletal muscle is the primary site of insulin-mediated glucose disposal. SR9011 enhances the

muscle's capacity for glucose oxidation by increasing the expression of key glycolytic enzymes.

Increased Glycolysis and Glucose Oxidation
Studies in mice have shown that administration of SR9011 leads to an amplified expression of

genes involved in glucose utilization in skeletal muscle.[2] Specifically, the expression of

Hexokinase 1 (Hk1) and Pyruvate Kinase (Pkm2), key enzymes in the glycolytic pathway, was

elevated following SR9011 treatment.[2] This suggests that SR9011 promotes an increase in
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glucose oxidation in addition to its known effects on fatty acid oxidation, contributing to

increased overall energy expenditure.[2][3]

Parameter Model Treatment
Effect on Gene

Expression
Reference

Oxygen

Consumption

(VO₂)

C57BL/6 Mice

100 mg/kg

SR9011, i.p.,

b.i.d. for 10 days

+5% [2][3]

Hk1 (Hexokinase

1)
C57BL/6 Mice

100 mg/kg

SR9011, i.p.

(single dose)

Elevated [2]

Pkm2 (Pyruvate

Kinase M2)
C57BL/6 Mice

100 mg/kg

SR9011, i.p.

(single dose)

Elevated [2]

Fat Mass BALB/c Mice

100 mg/kg

SR9011, i.p.,

b.i.d. for 12 days

Decreased [2][3]

Experimental Protocols
In Vivo Metabolic Assessment in Mice
This protocol outlines the methodology used to assess the metabolic effects of SR9011 in

mice, based on published studies.[2]

Animal Model: Male C57BL/6 or BALB/c mice, 8-12 weeks of age.

Housing: Maintained under a 12:12 light:dark cycle with ad libitum access to standard chow

and water, unless otherwise specified.

SR9011 Formulation: SR9011 is typically dissolved in a vehicle such as a mixture of DMSO,

Tween 80, and saline.

Administration: Intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight,

administered twice daily (b.i.d.) at Circadian Time 0 (CT0, onset of light) and CT12 (onset of
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dark).[2][3]

Metabolic Monitoring (CLAMS):

Acclimate mice to single housing in Comprehensive Laboratory Animal Monitoring System

(CLAMS) cages for 48-72 hours.

Administer SR9011 or vehicle as described above for the duration of the study (e.g., 10-12

days).[3]

Continuously record oxygen consumption (VO₂), carbon dioxide production (VCO₂),

respiratory exchange ratio (RER = VCO₂/VO₂), food intake, and locomotor activity.[2]

Gene Expression Analysis (qPCR):

Administer a single i.p. injection of SR9011 (100 mg/kg) or vehicle at a specific circadian

time (e.g., CT0).

Euthanize groups of mice (n=6-10) at designated time points post-injection (e.g., every 4-6

hours over a 24-hour period).

Harvest tissues (liver, skeletal muscle, white adipose tissue) and immediately snap-freeze

in liquid nitrogen.

Extract total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) using primers

for target genes (e.g., Pck1, G6pc, Hk1, Pkm2) and a housekeeping gene (e.g.,

Cyclophilin b) for normalization.[2]

Glucose and Insulin Tolerance Tests:

For Glucose Tolerance Test (GTT), fast mice for 6 hours. Measure baseline blood glucose

from a tail snip (t=0).

Administer an i.p. injection of D-glucose (e.g., 2 g/kg body weight).

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
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For Insulin Tolerance Test (ITT), fast mice for 4-6 hours. Measure baseline blood glucose

(t=0).

Administer an i.p. injection of human insulin (e.g., 0.75 U/kg body weight).

Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

Preparation

Experimental Phase

Analysis

1. Animal Acclimation
(C57BL/6 mice, 12:12 L:D)

2. SR9011 Formulation
(e.g., in DMSO/Tween/Saline)

3. Dosing Regimen
(100 mg/kg, i.p., b.i.d.)

4. Continuous Monitoring (CLAMS)
- VO2, RER, Activity

- 10-12 days

5. Glucose & Insulin
Tolerance Tests (GTT/ITT)

8. Body Composition
(DEXA)

6. Tissue Harvest
(Liver, Muscle, WAT)

7. Gene Expression Analysis
(qPCR)
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Workflow for in vivo assessment of SR9011 metabolic effects.

In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol describes a general method for measuring glucose uptake in a skeletal muscle

cell line, which can be adapted for testing the effects of SR9011.

Cell Culture:

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal

bovine serum (FBS).

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6

days.

SR9011 Treatment:

Treat mature myotubes with the desired concentration of SR9011 or vehicle (DMSO) for a

specified time (e.g., 6-24 hours).

Glucose Uptake Measurement (using 2-NBDG, a fluorescent glucose analog):

After SR9011 treatment, wash cells twice with warm sterile phosphate-buffered saline

(PBS).

Incubate cells in glucose-free DMEM for 1-2 hours to serum-starve.

Wash cells once with PBS.

Incubate cells with glucose-free DMEM containing 80-100 µM 2-NBDG for 30 minutes. For

insulin-stimulated uptake, add 100 nM insulin during this step.[6]

Wash cells once with ice-cold PBS to stop uptake.

Measure the fluorescence intensity of each well using a plate reader (excitation ~485 nm,

emission ~520 nm).[6]

Summary and Future Directions
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SR9011 hydrochloride, a potent REV-ERB agonist, significantly impacts glucose metabolism

by transcriptionally repressing key genes involved in hepatic gluconeogenesis and upregulating

genes for glucose utilization in skeletal muscle. Its ability to modulate these pathways, driven

by its integral role in the circadian clock, makes it a valuable research tool for dissecting the

links between circadian rhythm and metabolic diseases like type 2 diabetes.[7]

While preclinical data are promising, several areas require further investigation. Most of the

direct in vivo data on plasma glucose and insulin tolerance comes from studies on the related

compound SR9009.[2] Future studies should focus on generating comprehensive GTT and ITT

data specifically for SR9011 in models of diet-induced obesity and insulin resistance.

Furthermore, elucidating the full range of downstream targets and signaling pathways affected

by SR9011 in different metabolic tissues will be crucial for understanding its complete

pharmacological profile. As SR9011 is currently a research compound and not approved for

human use, all studies are confined to preclinical models.[1]
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To cite this document: BenchChem. [SR9011 Hydrochloride and Its Impact on Glucose
Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-effects-on-glucose-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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